![molecular formula C16H17NO5 B5207740 1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5207740.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene
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Overview
Description
1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene is an organic compound that features both ether and nitro functional groups. This compound is of interest due to its unique structure, which combines aromatic rings with ether linkages and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene typically involves multiple steps. One common method starts with the preparation of 2-(3-ethoxyphenoxy)ethanol, which is then reacted with 1,2-dibromoethane in the presence of a base to form 2-(3-ethoxyphenoxy)ethoxyethane . This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity. The process typically includes recrystallization and distillation steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Nucleophilic Substitution: The ether linkages can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for introducing the nitro group.
Reduction: Hydrogen gas with a palladium or platinum catalyst is used for reducing the nitro group to an amine.
Substitution: Bases like sodium hydroxide or potassium carbonate are used in nucleophilic substitution reactions.
Major Products
Scientific Research Applications
1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with different targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-ethoxyphenoxy)ethoxy]-2-nitrobenzene
- 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene
- 1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene
Uniqueness
1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene is unique due to the specific positioning of the ethoxy and nitro groups, which influence its reactivity and interactions.
Properties
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-20-13-6-5-7-14(12-13)21-10-11-22-16-9-4-3-8-15(16)17(18)19/h3-9,12H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCDQCMIQGKBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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